Ammonium diuranate

Content Navigation

CAS Number

Product Name

IUPAC Name

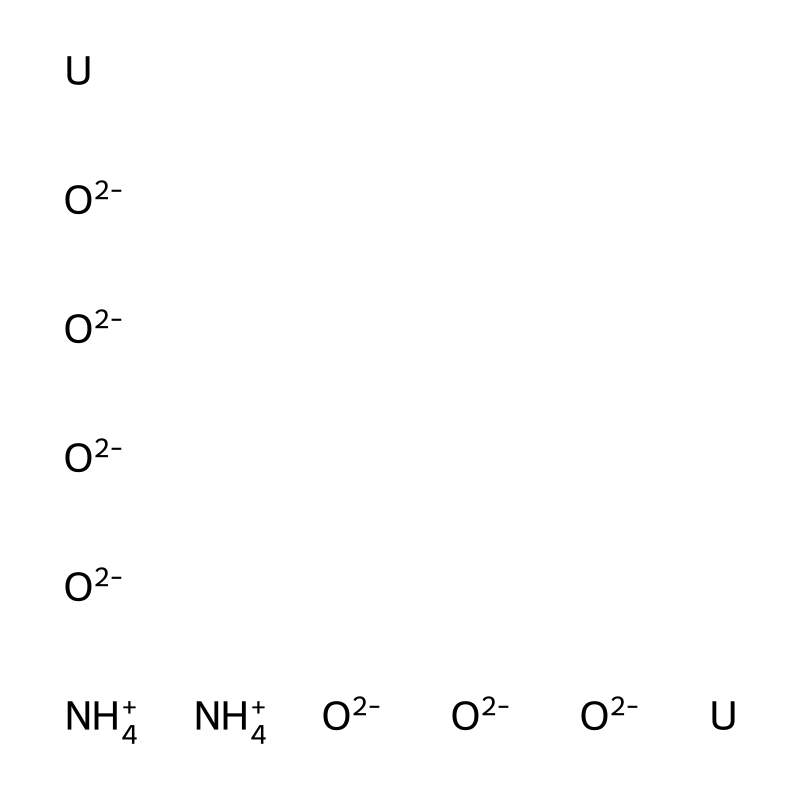

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ammonium diuranate, chemically represented as , is a significant intermediate compound in the nuclear fuel cycle, primarily produced during the processing of uranium ores. This compound appears as a yellow or greenish-yellow crystalline solid, often referred to as "yellowcake." It plays a crucial role in the conversion of uranium into forms suitable for further processing into nuclear fuel. The structure of ammonium diuranate has been found to resemble that of the mineral metaschoepite, indicating its complex nature and potential variations in composition depending on its synthesis conditions .

The formation of ammonium diuranate typically involves the precipitation reaction between uranyl nitrate or uranyl fluoride solutions and ammonia. The general reaction can be summarized as follows:

Upon heating, ammonium diuranate decomposes to form uranium oxides such as uranium trioxide or uranium dioxide through calcination processes:

This decomposition is critical for producing fuel-grade uranium oxides used in nuclear reactors .

Ammonium diuranate can be synthesized through several methods, primarily involving the following approaches:

- Uranyl Nitrate Route: This method involves adding aqueous ammonia to uranyl nitrate solutions under controlled conditions of temperature and pH. The precipitate formed is then filtered and dried.

- Uranyl Fluoride Route: Similar to the nitrate method, this approach utilizes uranyl fluoride solutions, where ammonia is introduced to precipitate ammonium diuranate.

- Reactive Precipitation: This involves adjusting parameters like temperature, pH, and the rate of ammonia addition to optimize crystal growth and morphology .

Ammonium diuranate serves several key applications in the nuclear industry:

- Intermediate in Fuel Fabrication: It is a precursor for producing uranium dioxide, which is used as fuel in nuclear reactors.

- Material for Research: Its unique properties make it valuable for various research applications in nuclear chemistry and materials science.

- Historical Uses: Previously, ammonium diuranate was utilized in ceramic glazes due to its coloration properties before being phased out due to safety concerns associated with uranium compounds .

Studies on the interactions of ammonium diuranate with other substances focus on its precipitation behavior and thermal stability. Factors such as pH, temperature, and ammonia concentration significantly affect its crystallization dynamics and final product characteristics. Investigations into how these parameters influence particle size distribution and morphology are crucial for optimizing production processes

Ammonium diuranate shares similarities with several other uranium compounds. Here are some notable examples: Uniqueness of Ammonium Diuranate: Ammonium diuranate is unique due to its role as an intermediate that balances solubility and stability during the transition from raw uranium ore to usable nuclear fuel forms. Its specific synthesis routes allow for tailored properties suitable for various applications within the nuclear industry .Compound Name Chemical Formula Key Characteristics Uranium Dioxide Used directly as nuclear fuel; more stable than ADU. Uranium Trioxide Intermediate product; forms upon calcination of ADU. Sodium Diuranate Similar structure; used in different processing contexts. Uranyl Nitrate Precursor for ADU; more soluble than ADU. Uranium Hexafluoride Gaseous form; used for uranium enrichment processes.

Ammonium diuranate ((NH₄)₂U₂O₇) emerged as a pivotal compound during the early 20th century, coinciding with the rise of nuclear technology. Initially termed "yellowcake" due to its bright yellow hue, it served as the primary intermediate in uranium ore processing. Historical records indicate its use in ceramic glazes and glass coloration prior to its nuclear applications. By the 1940s, its role expanded significantly when the Manhattan Project identified uranium oxides as critical for nuclear fuel production. Early studies by Cordfunke (1962) and Loopstra (1970) laid the groundwork for understanding its complex crystallography, revealing it as a heterogeneous mixture rather than a single-phase compound.

Chemical Composition and Nomenclature

The term "ammonium diuranate" is a misnomer, as the compound does not strictly conform to the formula (NH₄)₂U₂O₇. Instead, it comprises variable ratios of UO₃, NH₃, and H₂O, with empirical formulas such as 3UO₃·NH₃·5H₂O and 2UO₃·NH₃·3H₂O depending on synthesis conditions. Structural analyses using X-ray diffraction (XRD) and infrared spectroscopy confirm similarities to metaschoepite (UO₃·2H₂O), featuring layered uranyl-oxygen sheets intercalated with ammonium ions. This variability complicates nomenclature, leading to alternative designations like "ammonium uranate" or "diammonium diuranium heptaoxide".

Role in the Nuclear Fuel Cycle

Ammonium diuranate is a cornerstone in nuclear fuel fabrication. It is precipitated from uranyl nitrate (UO₂(NO₃)₂) or uranyl fluoride (UO₂F₂) solutions using aqueous or gaseous ammonia, forming a filterable precursor for uranium oxides. Upon calcination at 400–800°C, it decomposes into uranium trioxide (UO₃) or triuranium octoxide (U₃O₈), which are subsequently reduced to uranium dioxide (UO₂) for reactor fuel pellets. Its use in mixed-oxide (MOX) fuel production further underscores its industrial relevance.

Hydrolysis of Uranium Hexafluoride (UF₆)

The hydrolysis of uranium hexafluoride represents the initial and critical step in industrial ammonium diuranate production [19]. This reaction proceeds through a complex mechanism involving the formation of intermediate adduct species with water molecules [18] [19]. Recent kinetic investigations have demonstrated that the hydrolysis reaction exhibits half-order dependence with respect to uranium hexafluoride and second-order dependence with respect to water, with a rate constant of 1.19 ± 0.22 Torr⁻³/² s⁻¹ [19] [20].

The fundamental reaction mechanism involves the formation of uranium hexafluoride-water adducts, specifically the [UF₆·2H₂O] complex, which serves as the rate-determining intermediate [19] [22]. Theoretical investigations using density functional theory calculations have revealed that the hydrolysis proceeds via intermolecular hydrogen transfer within van der Waals complexes involving uranium hexafluoride, pentafluorouranyl hydroxide, and uranyl tetrafluoride [18]. The mechanism produces a previously unidentified dihydroxide intermediate, uranium tetrafluoride dihydroxide, which facilitates the formation of the observed solid product, uranyl fluoride [18].

The overall hydrolysis reaction can be simplified as: UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g) [19] [26]. However, the actual mechanism involves multiple sequential steps with varying activation energy barriers. Computational studies indicate that trimolecular reactions involving two water molecules and one uranium hexafluoride molecule display a proton-shuttle mechanism with an energy barrier of 58.9 kJ·mol⁻¹ and an exothermic enthalpy of reaction of −13.9 kJ·mol⁻¹ [23].

Under industrial conditions, the hydrolysis process generates uranyl fluoride as the primary solid product, which subsequently serves as the uranium source for ammonium diuranate precipitation [2] [3]. The conversion of uranium hexafluoride through hydrolysis followed by ammonium diuranate precipitation enables the production of nuclear-grade uranium compounds suitable for fuel fabrication [3].

Neutralization with Ammonium Hydroxide

The neutralization process involves the controlled addition of ammonium hydroxide solutions to uranyl-containing solutions derived from uranium hexafluoride hydrolysis [3] [6]. Industrial-scale operations typically employ ammonium hydroxide concentrations ranging from 10 to 30 percent by weight, with optimal ratios of approximately 20 to 30 moles of ammonium per mole of uranium [3].

The precipitation reaction proceeds through a complex mechanism involving uranyl ion polymerization in the presence of ammonium hydroxide [4]. Potentiometric studies have demonstrated that polymerization of the uranyl ion represents the first stage of the reaction between uranyl compounds and ammonia [4]. The product of the hydrolysis reaction may exist in the form of UO₂(UO₃)ₙOH⁺ or UO₂[(OH)₂UO₂]₄²⁺ complexes [4].

The course of the neutralization reaction depends significantly on the method of ammonia addition [4]. Slow addition of ammonia with equilibrium conditions produces an easily filterable precipitate with the hypothetical composition [(NH₄)₂O]₃[UO₃H₂O]₂₀·13H₂O, which subsequently reacts to form [(NH₄)₂O]₅[UO₃H₂O]₂₀·7H₂O [4]. Rapid addition of ammonia leads to the formation of a poorly filterable precipitate with the composition [(NH₄)₂O]₂.₅[UO₃H₂O]₂₀·14H₂O [4].

Industrial precipitation processes typically maintain precise control over reagent addition rates to optimize precipitate characteristics [1] [6]. Research conducted at industrial facilities has demonstrated that the addition of anhydrous ammonia produces more dense and rapidly filtered precipitates compared to those formed by aqueous ammonia or calcium hydroxide [1]. The filtrates from anhydrous ammonia processes exhibit lower uranium content than those obtained with alternative reagents [1].

Two-Stage Precipitation Protocols

Two-stage precipitation protocols represent an advanced industrial approach for enhancing ammonium diuranate quality and process efficiency [5] [30]. In two-stage precipitation systems, ammonium diuranate properties are determined by the proportion of uranium precipitated at different pH values during sequential stages [5].

The first stage typically involves controlled precipitation under specific pH conditions to initiate nucleation and primary particle formation [30]. Variables studied in two-stage operations include ammonium hydroxide solution concentrations, flow rates of reactants, precipitation temperature, pH of the suspended ammonium diuranate, and filtration characteristics [30]. Industrial implementations utilize both 1.2 and 2.4 molar ammonium hydroxide solutions as precipitating agents in sequential stages [30].

Research conducted on continuous two-stage precipitation has demonstrated superior control over particle size distribution and precipitate quality compared to single-stage processes [5] [30]. The two-stage approach enables optimization of residence time in each stage, with the first container maintaining residence times of approximately 14 to 57 seconds for initial particle formation, followed by transport to a second container for further particle growth with residence times of 2 to 9 minutes [3].

Industrial data from continuous ammonium diuranate precipitations reveal the relationship between operating parameters and product characteristics [14]. The following table presents representative data from industrial two-stage precipitation operations:

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Uranium Concentration (g/L) | 100-300 | 47-138 |

| Ammonium Hydroxide Molarity | 2.7-4.3 | 1.5-3.7 |

| Flow Rate (mL/min) | 8-10 | 8-10 |

| pH Range | 6.0-6.5 | 5.6-6.6 |

| Filtration Constant (×10⁻⁴) | 2-13 | 1-13 |

Laboratory-Scale Preparation Techniques

Laboratory-scale preparation of ammonium diuranate employs controlled precipitation methods that enable precise parameter optimization and product characterization [8] [12]. Standard laboratory procedures involve the precipitation from uranyl nitrate solutions through the controlled addition of ammonium hydroxide under specified conditions of temperature and pH [13] [16].

A typical laboratory preparation protocol begins with the preparation of uranyl nitrate feedstock containing a predetermined uranium content, commonly 100 grams of uranium [8]. The precipitation process involves combining ammonium hydroxide solution at concentrations of 28 volume percent with the uranyl nitrate solution at controlled addition rates of approximately 3.3 liters per minute [8]. The aqueous mixture requires continuous stirring at rates ranging from 100 to 600 revolutions per minute at temperatures of 20°C during precipitation [8].

Laboratory investigations have demonstrated that precipitation parameters significantly influence the properties of ammonium diuranate precipitates [8] [13]. Variables that affect precipitation include continuous single-stage versus two-stage precipitation, pH, residence time, washing procedures for nitrate removal, and subsequent calcination-reduction conditions [5]. The most critical variable identified in laboratory studies is the pH at which precipitation occurs, as this parameter governs the size of agglomerates and determines settling and filtering characteristics [5].

Advanced laboratory techniques employ fluidization methods for producing high-quality, coarse-grain ammonium diuranate [7]. The fluidization technique utilizes sulfuric acid-ammonium sulfate or sulfuric acid-chloride solution systems under optimized conditions [7]. Laboratory results demonstrate that fluidization methods can achieve uranium content of 69.94 percent and reduced sulfate content of 3.7 percent, with 75.87 percent of particles having diameters greater than or equal to 40 micrometers [7].

Specialized laboratory preparations have been developed for research applications requiring well-documented process parameters [8] [11]. These preparations involve systematic variation of stirring rates, strike direction, and temperature to elucidate the effects of processing parameters on material composition [8] [11]. Laboratory studies have revealed that stirring rate modifications during synthesis result in observable spectroscopic signatures that correlate with process parameters [8] [11].

Critical Process Parameters

pH Control and Optimization

pH control represents the most critical parameter in ammonium diuranate precipitation, directly influencing precipitate morphology, filterability, and chemical composition [5] [13] [16]. Research has established that pH governs the size of agglomerates formed during precipitation, which subsequently determines settling and filtering characteristics of the ammonium diuranate slurry [5].

The relationship between pH and precipitation efficiency follows distinct phases during the neutralization process [14]. Initial reactions up to a pH of approximately 2.5 involve neutralization of free acid according to the reaction: HNO₃ + NH₄OH → NH₄NO₃ + H₂O [14]. Uranium precipitation occurs primarily between pH 2.5 and 4.0 through the overall reaction: 3UO₂(NO₃)₂ + 7NH₄OH + 4H₂O → 3UO₃·NH₃·5H₂O + 6NH₄NO₃ [14].

Optimal pH ranges for industrial operations have been established through systematic studies of precipitation characteristics [6] [14]. Research conducted on pilot plant scales demonstrates that precipitation at pH values between 7.2 and 8.0 produces ammonium diuranate materials suitable for conversion to uranium dioxide through calcination and reduction at temperatures of 600 to 730°C [6]. Lower precipitation pH values require correspondingly lower reduction temperatures to achieve specified pellet densities [6].

The following table presents the relationship between pH control and precipitation outcomes based on industrial research:

| pH Range | Precipitation Efficiency | Filtration Characteristics | Product Quality |

|---|---|---|---|

| 4.0-5.0 | Incomplete precipitation | Poor filterability | High uranium losses |

| 5.0-6.0 | Moderate precipitation | Acceptable filtering | Moderate quality |

| 6.0-7.0 | High precipitation | Good filterability | High quality |

| 7.0-8.0 | Complete precipitation | Excellent filtering | Optimal quality |

| >8.0 | Over-precipitation | Difficult filtering | Reduced quality |

Precise pH control requires consideration of solution composition and reaction kinetics [14]. The sharp rise in pH during the desired precipitation region necessitates the use of dilute ammonium hydroxide solutions to facilitate control [14]. Industrial recommendations specify that the molarity of the ammonium hydroxide solution should equal the sum of the feed acidity and 2.3 times the feed uranium molarity to maintain pH at approximately 5.0 [14].

Temperature and Residence Time Effects

Temperature and residence time exert significant influence on ammonium diuranate particle characteristics, morphology, and subsequent processing behavior [6] [10] [17]. Research has demonstrated that precipitation temperature affects crystal growth kinetics, particle size distribution, and surface area properties of the resulting precipitates [17].

Industrial studies have established optimal temperature ranges for ammonium diuranate precipitation [6]. Precipitation at 50°C produces materials with superior characteristics compared to operations at 80°C or room temperature conditions [6]. The enhanced performance at moderate temperatures results from improved crystal growth kinetics without excessive thermal decomposition or unwanted side reactions [6].

Temperature effects on particle morphology have been extensively characterized through electron microscopy studies [17]. At temperatures of 10°C and 28°C, prominent platelet-like structures are not visible due to insufficient crystal growth of ammonium diuranate platelets [17]. Visible growth of platelets occurs at elevated temperatures due to increased diffusion rates, with platelet size increasing correspondingly with temperature [17]. Surface area measurements reveal a 38.5 percent increase when temperature rises from 28°C to 50°C, and an additional 10 percent increase from 50°C to 70°C [17].

Residence time optimization requires balancing particle growth with process efficiency [3] [6]. Continuous precipitation processes employ first-stage residence times of 14 to 57 seconds for initial particle formation, followed by second-stage residence times of 2 to 9 minutes for particle growth and maturation [3]. Industrial implementations maintain slurry aging periods of approximately one hour with continuous stirring to ensure complete reaction and optimal particle development [6].

The relationship between temperature and residence time follows predictable kinetic patterns [15] [17]. Higher temperatures enable reduced residence times while maintaining product quality, but excessive temperatures may lead to thermal decomposition or undesirable phase transformations [15]. Optimal combinations of temperature and residence time produce ammonium diuranate precipitates with surface areas of 10 to 20 square meters per gram [3].

Stirring Rate and Mixing Dynamics

Stirring rate and mixing dynamics significantly influence nucleation, crystal growth, and agglomeration behavior during ammonium diuranate precipitation [8] [17]. Research has demonstrated that stirring conditions affect particle size distribution, morphology, and filterability of the resulting precipitates [8] [17].

Laboratory investigations have systematically evaluated stirring rate effects across ranges from 100 to 600 revolutions per minute [8]. At lower stirring rates of 5 and 6.66 revolutions per second, bulk convection is reduced, leading to increased nucleation and decreased crystal growth, resulting in relatively small platelet sizes [17]. Higher stirring rates of 8.33 and 10 revolutions per second promote platelet growth but may also cause breakage of agglomerates and individual platelets [17].

Optimized stirring conditions balance particle growth with agglomerate integrity [17]. Research indicates that stirring at 8.33 revolutions per second produces high-quality ammonium diuranate with acceptable particle size characteristics [17]. Further increases to 10 revolutions per second require 73 percent higher power input per unit volume while achieving only 4.1 percent increase in specific surface area [17].

Industrial mixing systems must accommodate the rheological properties of ammonium diuranate slurries [8]. During precipitation, the formation of large crystallite aggregates can impair mixing efficiency, requiring real-time adjustments to stirring rates [8]. Effective mixing protocols involve initial stirring rates of 400 revolutions per minute, with adjustments to 130 revolutions per minute when crystallite aggregates appear, and subsequent increases to 600 revolutions per minute for optimal particle development [8].

The following table summarizes the relationship between stirring parameters and product characteristics:

| Stirring Rate (rpm) | Particle Size | Surface Area | Filtration Rate | Power Requirement |

|---|---|---|---|---|

| 100-200 | Small platelets | High | Moderate | Low |

| 300-400 | Medium platelets | Moderate | Good | Medium |

| 500-600 | Large platelets | Low | Excellent | High |

| >600 | Fragmented particles | Very high | Poor | Very high |

Crystalline Phases and Polymorphism

Ammonium diuranate exhibits significant polymorphism, manifesting as multiple crystalline phases depending on synthesis conditions [1] [2] [3]. The compound traditionally precipitates as a heterogeneous mixture of distinct compounds rather than a single stoichiometric entity [3] [4].

| Phase Type | Chemical Formula | Crystal System | Space Group | Predominant Conditions |

|---|---|---|---|---|

| Orthorhombic | 3UO₃·NH₃·5H₂O | Orthorhombic | Not specified | High uranium concentration |

| Hexagonal | 2UO₃·NH₃·3H₂O | Hexagonal | Not specified | Lower uranium concentration |

| Metaschoepite-like | UO₃·2H₂O | Orthorhombic | P2₁ca | Primary phase in most samples |

The orthorhombic phase becomes predominant when uranium concentrations exceed 60 grams per liter during precipitation [2]. This phase transition is attributed to enhanced crystal growth due to increased diffusion flux at higher uranium concentrations. The hexagonal phase typically forms at lower uranium concentrations, where crystal growth is limited [2].

Recent crystallographic investigations have revealed that the primary phase in most ammonium diuranate samples closely resembles the uranyl oxyhydroxyhydrate mineral metaschoepite [3] [5]. This finding contradicts earlier theoretical models that suggested similarity to uranium trioxide dihydrate [6] [7]. The metaschoepite-like structure provides a more accurate representation of the actual crystalline arrangement in ammonium diuranate precipitates.

X-ray Diffraction Analysis

Powder X-ray diffraction studies have provided comprehensive insights into the structural evolution of ammonium diuranate under various conditions [8] [4] [9]. The diffraction patterns reveal the presence of multiple phases within single samples, confirming the heterogeneous nature of the compound.

The as-synthesized ammonium diuranate exhibits characteristic diffraction peaks corresponding to the orthorhombic phase, with the general formula 3UO₃·NH₃·5H₂O becoming more pronounced at higher uranium concentrations [4]. Additional diffraction features attributed to hexagonal ammonium diuranate and synthetic metaschoepite are commonly observed [4].

High-temperature X-ray diffraction investigations have elucidated the thermal decomposition pathway of ammonium diuranate [8] [9]. The starting material 2UO₃·NH₃·3H₂O undergoes complete dehydration at 300°C, forming amorphous UO₃ [8]. Subsequent heating to 450°C results in denitration, while crystalline UO₃ phases appear after cooling from 600°C treatment [8].

| Temperature Range (°C) | Process | Mass Loss (%) | Phase Product |

|---|---|---|---|

| 105-130 | Water loss | 1.26 | Dehydrated ADU |

| 200-400 | Dehydration | ~10.6 | Partially dehydrated ADU |

| 400-450 | Denitration | Variable | Amorphous UO₃ |

| 450-500 | Amorphous UO₃ formation | Variable | Amorphous UO₃ |

| 500-600 | β-UO₃ formation | Variable | β-UO₃ |

| 600-800 | U₃O₈ formation | Variable | α-U₃O₈ |

The self-reduction of UO₃ into orthorhombic U₃O₈ occurs at approximately 600°C, though extended heat treatment or higher temperatures are required to stabilize the U₃O₈ structure at room temperature [8] [10]. Above 850°C, oxygen losses lead to the formation of U₃O₈-x phases, as demonstrated by subtle changes in diffraction patterns [8].

Electron Microscopy Studies

Scanning electron microscopy and transmission electron microscopy investigations have revealed the fundamental morphological characteristics of ammonium diuranate [1] [2] [11]. The compound consistently forms agglomerates of submicron platelets, representing the basic structural unit [1] [2].

The platelet morphology becomes increasingly prominent with higher uranium concentrations during precipitation [2]. At uranium concentrations below 20 grams per liter, platelet-like structures are poorly developed due to insufficient crystal growth [2]. However, at concentrations of 60 grams per liter and above, well-defined platelet structures become evident [2].

| Morphological Feature | Characteristic Description | Process Parameters | Measurement Method |

|---|---|---|---|

| Platelet structure | Primary structural unit | All precipitation conditions | SEM/TEM |

| Agglomerated submicron particles | Agglomerates of submicron platelets | Standard precipitation | SEM |

| Particle size | ~100 μm spherical particles | Dependent on synthesis conditions | SEM |

| Surface area | Increases with temperature up to 550°C | Temperature dependent | BET surface area |

| Pore formation | Observed after calcination at >550°C | Thermal treatment dependent | High-resolution SEM |

Temperature effects on morphology are particularly pronounced [2]. Prominent platelet structures are not visible in ammonium diuranate precipitated at 10°C and 28°C due to limited crystal growth. Visible platelet growth occurs at temperatures of 50°C and above, with concomitant increases in platelet size and specific surface area [2].

The microstructure of ammonium diuranate is retained in subsequent uranium oxide products even after calcination [1] [2]. This morphological persistence enables the identification of processing history in nuclear materials, as the characteristic platelet structure propagates through the thermal conversion process [11].

High-resolution electron microscopy has documented pore formation on primary platelets following calcination at temperatures exceeding 550°C [2]. These pores result from the release of gaseous ammonia and water vapor during thermal decomposition. Sintering of UO₃ powder becomes evident at temperatures of 650°C and above [2].

Hydration States and Thermal Stability

Ammonium diuranate exhibits multiple hydration states that directly influence its thermal stability and decomposition behavior [12] [4] [13]. The compound exists as a family of hydrated phases with varying water content depending on synthesis and storage conditions.

The fully hydrated orthorhombic phase (3UO₃·NH₃·5H₂O) represents the most stable form under ambient conditions [4]. This phase maintains structural integrity at temperatures below 105°C, beyond which progressive dehydration occurs [12] [13].

| Hydration State | Water Content | Stability Temperature (°C) | Thermal Behavior |

|---|---|---|---|

| Fully hydrated | 5H₂O (orthorhombic) | <105 | Stable |

| Partially dehydrated | 3H₂O (hexagonal) | 105-260 | Water loss begins |

| Dehydrated | 2H₂O (metaschoepite-like) | 260-400 | Complete dehydration |

| Anhydrous | 0H₂O | >400 | Decomposition to UO₃ |

Thermogravimetric analysis reveals that water loss occurs in multiple stages [12] [13]. Initial dehydration at 105°C results in approximately 1.26% mass loss, attributed to surface-bound water [12]. Major dehydration occurs between 200°C and 400°C, with total mass loss of approximately 10.6% [12].

The thermal decomposition pathway involves successive endothermic and exothermic reactions [13]. Water vaporization occurs at 130°C, 260°C, and 400°C, while nitrogen loss begins at 400°C [12]. The release of oxygen and additional nitrogen at 510°C produces α-U₃O₈ [12].

Kinetic isotope effects have been observed during thermal decomposition, with heating rates significantly influencing the final product composition [12]. Slower heating rates (2-20°C per minute) produce statistically similar results, while rapid heating (200°C per minute) yields different isotopic compositions [12].

UNII

Other CAS

Wikipedia

Ammonium diuranate